2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride
Overview
Description
2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride is a chemical compound with a unique structure that includes a thiolane ring and an aminoethyl group
Mechanism of Action
Target of Action
It is known that this compound is a highly reactive monomer due to the presence of the methacrylate group .
Mode of Action
2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride interacts with its targets through its methacrylate group. This group enables the compound to undergo both free radical polymerization and other polymerization reactions .
Biochemical Pathways
It is known that the compound can be used in the synthesis of polymers and copolymers .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability.
Result of Action
Due to its biocompatibility and low toxicity, it is widely used in biomedical research and as a crosslinking agent for hydrogels and other biomaterials .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride typically involves the reaction of thiolane derivatives with aminoethyl compounds under controlled conditions. One common method involves the use of thiolane-1,1-dione as a starting material, which is then reacted with 2-aminoethylamine in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiolane derivatives with different oxidation states.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiolane derivatives.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: A simple amino alcohol with similar functional groups but lacks the thiolane ring.
(2-Aminoethyl)trimethylammonium chloride: Contains an aminoethyl group but with a different overall structure and properties.
Uniqueness
2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific redox reactions and interactions that are not possible with simpler compounds like ethanolamine.
Properties
IUPAC Name |
2-(1,1-dioxothiolan-2-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c7-4-3-6-2-1-5-10(6,8)9;/h6H,1-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCWPAXUTYKLFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)C1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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